3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate starting materials such as 2-phenylthiophene and hydrazine derivatives under acidic or basic conditions.
Introduction of the Benzamide Group: The thienopyrazole intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings of the compound using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-pyrazol-3-yl)benzamide: Similar structure but lacks the thieno ring.
3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
The presence of the thieno ring in 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide imparts unique electronic and steric properties, enhancing its biological activity and making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-8-14(2)10-15(9-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIHGFMSBSLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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